3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Benzoxazepine Positional isomerism Medicinal chemistry

3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a synthetic small-molecule belonging to the 2,3-dihydrobenzo[f][1,4]oxazepine class, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, soluble epoxide hydrolase (sEH), and CNS receptors. The compound features a seven-membered oxazepine ring fused to a benzene core, bearing a methyl substituent at the 7-position and a propanoic acid side chain on the ring nitrogen.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13339127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCN(C2)CCC(=O)O
InChIInChI=1S/C13H17NO3/c1-10-2-3-12-11(8-10)9-14(6-7-17-12)5-4-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16)
InChIKeyIBVBRQKXASDHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic Acid – Core Chemical Identity and Procurement-Relevant Class Context


3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a synthetic small-molecule belonging to the 2,3-dihydrobenzo[f][1,4]oxazepine class, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, soluble epoxide hydrolase (sEH), and CNS receptors [1]. The compound features a seven-membered oxazepine ring fused to a benzene core, bearing a methyl substituent at the 7-position and a propanoic acid side chain on the ring nitrogen. This specific substitution pattern differentiates it from closely related positional isomers and halogen-substituted analogs that populate chemical supplier catalogs [2]. The molecular formula is C₁₃H₁₇NO₃, and the compound is typically supplied as a research-grade intermediate with purity specifications ≥95% .

Why 3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic Acid Cannot Be Replaced by Generic Benzoxazepine Analogs


Within the dihydrobenzo[f][1,4]oxazepine family, seemingly minor structural variations—positional isomerism of the carboxylic acid side chain, halogen substitution at the 7-position, or alkyl chain length—produce distinct physicochemical and pharmacological profiles that preclude interchangeable use. The 3-propanoic acid regioisomer exhibits different hydrogen-bonding geometry, pKa, and steric bulk at the catalytic-site entrance compared to the 2-propanoic acid or acetic acid analogs [1]. Published kinase profiling of related dihydrobenzo[f][1,4]oxazepines demonstrates that a single methyl-to-chloro or methyl-to-fluoro substitution at the 7-position can shift JAK2 inhibitory potency by orders of magnitude (IC₅₀ values spanning 20 nM to >2.8 µM) [2]. These steep structure–activity relationships mean that generic replacement with a catalog-adjacent benzoxazepine without confirmatory comparative data risks invalidating a biological assay or synthetic route.

Comparative Evidence Table for 3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic Acid Versus Closest Analogs


Positional Isomer Differentiation: 3-Propanoic Acid vs. 2-Propanoic Acid Regioisomer

The target compound places the carboxylic acid side chain at the 3-position of the propanoic linker, whereas the closest catalog analog—2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (CAS 2097947-13-0)—bears the acid at the 2-position . This positional shift alters the distance between the hydrogen-bond donor/acceptor moiety and the oxazepine nitrogen by approximately one carbon–carbon bond length (~1.54 Å), modifying the geometry of key interactions within enzyme active sites.

Benzoxazepine Positional isomerism Medicinal chemistry

7-Substituent Electronic Modulation: 7-Methyl vs. 7-Chloro vs. 7-Fluoro Analogs

The 7-methyl substituent (Hammett σₘ = −0.07) is electron-donating, whereas the 7-chloro (σₘ = +0.37) and 7-fluoro (σₘ = +0.34) analogs are electron-withdrawing [1]. This electronic difference modulates the electron density of the fused benzene ring and, consequently, π-stacking and hydrophobic interactions with target protein residues. In kinase profiling of the broader dihydrobenzo[f][1,4]oxazepine chemotype, 7-substituent variation produced JAK1 IC₅₀ values ranging from 20 nM to >1 µM [2].

Benzoxazepine Halogen substitution SAR

Side-Chain Length Differentiation: Propanoic Acid vs. Acetic Acid Homolog

The propanoic acid side chain (–CH₂CH₂COOH) provides an additional methylene unit compared to the acetic acid homolog 2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1785593-98-7) . This increases the calculated logP by approximately 0.5 units and extends the carboxylate reach by ~1.3 Å, enabling access to deeper subpockets in enzymes such as sEH where a terminal carboxylic acid engages a conserved arginine cluster [1].

Benzoxazepine Linker length Lipophilicity

Purity and Batch Reproducibility: Vendor-Supplied Characterization Benchmarks

Commercially sourced 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is typically supplied at ≥95% purity as determined by HPLC, with accompanying NMR and MS characterization data . In contrast, the positional isomer 2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is reported at similar purity levels (≥95%), but the two compounds are not chromatographically equivalent and require independent analytical method validation .

Quality control HPLC purity Procurement

Procurement-Guiding Application Scenarios for 3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic Acid


Medicinal Chemistry Hit-to-Lead Programs Requiring Methyl-Substituted Benzoxazepine Building Blocks

When a screening hit contains a 7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine core, this compound serves as the direct propanoic acid-functionalized intermediate for amide coupling, esterification, or reduction to the alcohol or amine. Using the 7-chloro or 7-fluoro analog instead would introduce electronic perturbations (Δσₘ ≈ 0.44) that alter binding-mode geometry, as evidenced by kinase panel data showing >100-fold potency differences across 7-substituent variants [1]. The propanoic acid chain length is specifically required when the pharmacophore model predicts a carboxylate–arginine salt bridge at a depth of ~5–6 Å from the oxazepine nitrogen.

Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold Optimization

Dihydrobenzo[f][1,4]oxazepine–propanoic acid conjugates have yielded sEH inhibitors with Ki values as low as 0.220 nM in FRET-based ACPU displacement assays [2]. The 3-propanoic acid regioisomer positions the terminal carboxylate for engagement with the catalytic triad (Asp335–Asp496–His524) and the conserved arginine cluster in the sEH active site. The 7-methyl substituent provides optimal steric complementarity to the hydrophobic subpocket adjacent to Tyr383, unlike the bulkier 7-chloro analog which may sterically clash.

Kinase Selectivity Profiling with Benzoxazepine-Derived Chemical Probes

Kinase profiling of related dihydrobenzo[f][1,4]oxazepine compounds has demonstrated differential activity against JAK1 (IC₅₀ = 20 nM), JAK2 (IC₅₀ = 30 nM), and PKCα (IC₅₀ = 2.80 × 10³ nM), indicating that the benzoxazepine scaffold can achieve >100-fold selectivity within the kinome [3]. The 3-(7-methyl)propanoic acid variant provides a baseline building block for installing warhead groups (acrylamides, sulfonyl fluorides) via the carboxylic acid handle, enabling covalent probe development without altering the 7-methyl substitution pattern essential for selectivity.

Analytical Reference Standard for Regioisomeric Purity Determination

In synthetic chemistry QC, this compound is essential as an authentic reference standard to differentiate the 3-propanoic acid product from the 2-propanoic acid isomer that can arise during alkylation of the oxazepine nitrogen. HPLC co-injection with the positional isomer (CAS 2097947-13-0) and the acetic acid homolog (CAS 1785593-98-7) enables method validation and batch-release testing, ensuring that downstream biological data are not confounded by regioisomeric contamination.

Quote Request

Request a Quote for 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.